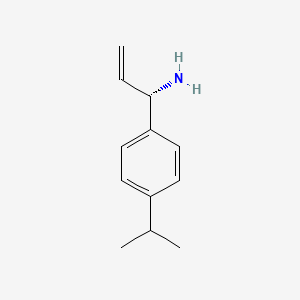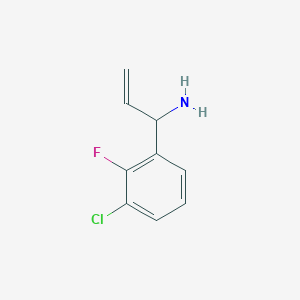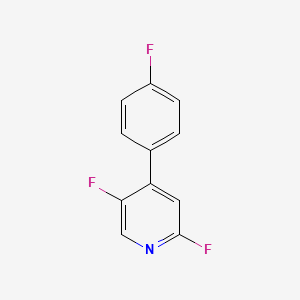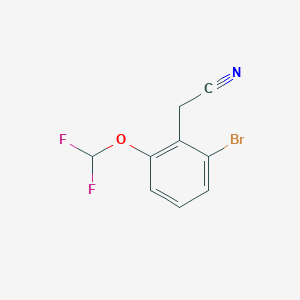
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines. It features a phenyl ring substituted with an isopropyl group and an amine group attached to a prop-2-en-1-amine chain. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and allylamine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. For example, a common synthetic route might involve the condensation of 4-isopropylbenzaldehyde with allylamine under acidic or basic conditions, followed by reduction to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity. Catalysts and solvents may be used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(4-Methylphenyl)prop-2-EN-1-amine: Similar structure with a methyl group instead of an isopropyl group.
(1S)-1-(4-Ethylphenyl)prop-2-EN-1-amine: Similar structure with an ethyl group instead of an isopropyl group.
(1S)-1-(4-Tert-butylphenyl)prop-2-EN-1-amine: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The isopropyl group may impart steric effects and hydrophobic interactions that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1S)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3/t12-/m0/s1 |
Clé InChI |
FPHUTPRIFFNXNE-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)[C@H](C=C)N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)


